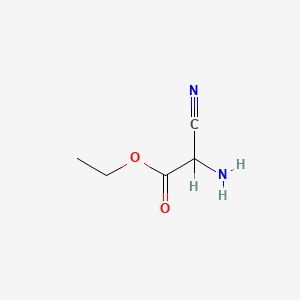

Ethyl 2-amino-2-cyanoacetate

Description

BenchChem offers high-quality Ethyl 2-amino-2-cyanoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-amino-2-cyanoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-2-cyanoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-2-9-5(8)4(7)3-6/h4H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGRVMQGWVVHJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ethyl 2-amino-2-cyanoacetate synthesis pathways

An In-depth Technical Guide to the Synthesis of Ethyl 2-amino-2-cyanoacetate

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of a Trifunctional Synthon

In the landscape of modern synthetic and medicinal chemistry, the efficiency of a synthetic route is often dictated by the versatility of its building blocks. Ethyl 2-amino-2-cyanoacetate (CAS No: 32683-02-6) stands out as a molecule of significant strategic importance.[1] Its unique trifunctional structure, featuring an amino group, a cyano group, and an ethyl ester moiety converging on a single chiral carbon, presents a rich platform for the construction of complex molecular architectures.[1][2] This guide provides an in-depth exploration of the primary synthesis pathways for this valuable precursor, offering not just protocols, but the underlying chemical logic essential for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, address common pitfalls, and provide a framework for selecting the optimal synthetic route.

Molecular Profile and Physicochemical Properties

Before delving into its synthesis, it is crucial to understand the fundamental properties of the target molecule. Ethyl 2-amino-2-cyanoacetate is a chiral α-amino acid derivative whose reactivity is governed by the interplay of its three functional groups.[2]

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₂O₂ | [1] |

| Molecular Weight | 128.13 g/mol | [1] |

| IUPAC Name | ethyl 2-amino-2-cyanoacetate | [1] |

| CAS Number | 32683-02-6 | [1] |

| Appearance | Likely a liquid or low-melting solid | [1] |

| Storage Temperature | Freezer, under -20°C, sealed in dry, dark place | [3] |

Core Synthesis Pathways: A Comparative Analysis

The synthesis of ethyl 2-amino-2-cyanoacetate is not as widely documented as that of its parent compound, ethyl cyanoacetate.[1] However, two robust and logical pathways can be delineated from established chemical principles: a direct, three-component Strecker-type synthesis and a sequential two-step approach starting from ethyl cyanoacetate.

Pathway I: The Strecker-Type Synthesis from Ethyl Glyoxylate

The Strecker synthesis, first reported in 1850, is a classic and highly efficient one-pot, multi-component reaction for generating α-aminonitriles.[4][5][6] This approach is arguably the most direct route to ethyl 2-amino-2-cyanoacetate, involving the condensation of an aldehyde (ethyl glyoxylate), an ammonia source, and a cyanide source.

Mechanistic Rationale

The reaction proceeds via the initial formation of an imine from ethyl glyoxylate and ammonia. The carbonyl carbon, initially electrophilic, is converted into a more electrophilic iminium ion under the reaction conditions.[7] This intermediate is then readily attacked by the cyanide nucleophile to form the target α-aminonitrile.[7][8] Temperature control is critical during the cyanide addition; the reaction is exothermic, and maintaining a low temperature (0-10 °C) minimizes the formation of the competing ethyl 2-hydroxy-2-cyanoacetate (cyanohydrin) byproduct and prevents potential polymerization of ethyl glyoxylate.[9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. mdpi.com [mdpi.com]

- 5. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. Strecker Synthesis [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Ethyl 2-Amino-2-Cyanoacetate: A Versatile Synthon for Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Chemical Architecture of Ethyl 2-Amino-2-Cyanoacetate

Ethyl 2-amino-2-cyanoacetate is a compelling organic molecule that serves as a highly versatile and reactive building block in synthetic chemistry.[1] Its distinct trifunctional structure, featuring an amino group, a cyano group, and an ethyl ester moiety all attached to a single chiral carbon atom, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, many of which possess significant biological activity.[1] While direct modulation of biological signaling pathways by ethyl 2-amino-2-cyanoacetate itself is not extensively documented, its pivotal role as a starting material in the creation of pharmacologically relevant molecules is well-established.[1] This guide provides a comprehensive technical overview of its chemical structure, synthesis, reactivity, and applications, with a particular focus on its utility in drug discovery and development.

Physicochemical Properties and Structural Elucidation

The unique reactivity of ethyl 2-amino-2-cyanoacetate stems directly from its molecular structure. The central carbon atom is bonded to four different substituents: an amino group (-NH2), a cyano group (-C≡N), an ethoxycarbonyl group (-COOCH2CH3), and a hydrogen atom, rendering it a chiral α-amino acid derivative.[1]

Table 1: Key Physicochemical Properties of Ethyl 2-Amino-2-Cyanoacetate

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈N₂O₂ | [1] |

| Molecular Weight | 128.13 g/mol | [1] |

| IUPAC Name | ethyl 2-amino-2-cyanoacetate | [1] |

| CAS Number | 32683-02-6 | [1] |

| SMILES | CCOC(=O)C(C#N)N | [1] |

| InChI Key | JYGRVMQGWVVHJE-UHFFFAOYSA-N | [1] |

| Appearance | Likely a liquid or low-melting solid | [1] |

Synthesis of Ethyl 2-Amino-2-Cyanoacetate: A Detailed Experimental Protocol

While various synthetic routes can be conceptualized, a reliable and reproducible two-step laboratory-scale synthesis proceeds from the readily available ethyl cyanoacetate.[2] This method involves an initial nitrosation to form an intermediate, ethyl 2-hydroxyimino-2-cyanoacetate, which is subsequently reduced to the desired product via catalytic hydrogenation.[2]

Workflow for the Synthesis of Ethyl 2-Amino-2-Cyanoacetate

Caption: Overall two-step synthesis of ethyl 2-amino-2-cyanoacetate.

Step 1: Synthesis of Ethyl 2-hydroxyimino-2-cyanoacetate (Nitrosation)

Materials:

-

Ethyl cyanoacetate

-

Sodium nitrite

-

Distilled water

-

Acetic acid

-

2N Hydrochloric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of sodium nitrite (1.2 equivalents) in distilled water, add ethyl cyanoacetate (1.0 equivalent).

-

Add acetic acid (1.4 equivalents) to the stirred mixture. The ester will dissolve, and yellow crystals of the sodium derivative of the product will begin to precipitate.

-

Allow the reaction to stir overnight.

-

Collect the yellow crystals by filtration.

-

Dissolve the collected crystals in 2N hydrochloric acid.

-

Extract the aqueous solution with diethyl ether (4 x 50 ml).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent by evaporation under reduced pressure to yield a crystalline residue of ethyl 2-hydroxyimino-2-cyanoacetate.[2]

Step 2: Synthesis of Ethyl 2-amino-2-cyanoacetate (Catalytic Hydrogenation)

Materials:

-

Ethyl 2-hydroxyimino-2-cyanoacetate

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas

-

Inert gas (e.g., Nitrogen or Argon)

-

Celite®

Procedure:

-

In a flask equipped with a magnetic stir bar, add ethyl 2-hydroxyimino-2-cyanoacetate and a suitable solvent (methanol or ethanol).

-

Carefully add a catalytic amount of 10% Pd/C to the flask under an inert atmosphere. Caution: Pd/C is flammable, especially when dry.

-

Seal the flask and evacuate and backfill with hydrogen gas (repeat 3-5 times).

-

Inflate a balloon with hydrogen gas and attach it to the flask to maintain a positive pressure of hydrogen (approximately 1 atm).

-

Vigorously stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove any residual hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain ethyl 2-amino-2-cyanoacetate.

Chemical Reactivity and Synthetic Applications

The synthetic utility of ethyl 2-amino-2-cyanoacetate is dictated by the interplay of its three distinct functional groups.[3]

-

Amino Group (-NH₂): Acts as a potent nucleophile, readily participating in reactions with a variety of electrophiles.[3]

-

Cyano Group (-C≡N): Can undergo hydrolysis or reduction and influences the electronic properties of the molecule.[3]

-

Ester Group (-COOEt): Is susceptible to nucleophilic acyl substitution, providing a handle for derivatization.[3]

The presence of the amino group at the α-position significantly alters its reactivity compared to its parent compound, ethyl cyanoacetate. The α-proton in ethyl 2-amino-2-cyanoacetate is significantly less acidic, which impacts its role in base-catalyzed condensation reactions.[3] Furthermore, the amino group introduces a second nucleophilic center, opening up unique reaction pathways for the formation of nitrogen-containing heterocycles.[4]

Reaction Showcase: Synthesis of 2-Amino-2-cyanoacetamide

A prime example of the reactivity of the ester group is its conversion to an amide. The following protocol details the synthesis of 2-amino-2-cyanoacetamide from ethyl 2-amino-2-cyanoacetate oxalate.

Materials:

-

Ethyl 2-amino-2-cyanoacetate oxalate

-

Methanol

-

Ammonia gas

Procedure:

-

A solution of ethyl 2-amino-2-cyanoacetate oxalate in methanol is cooled to 0-5 °C.

-

Ammonia gas is bubbled through the solution for approximately 1 hour.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure at 40-45 °C.

-

The concentrated mixture is cooled to 0-5 °C and stirred for 1 hour to precipitate the product.

-

The solid product is collected by filtration, washed with chilled methanol, and dried under vacuum.[1]

Role as a Precursor in the Synthesis of Bioactive Heterocycles

Ethyl 2-amino-2-cyanoacetate is a valuable synthon for the construction of diverse heterocyclic scaffolds, which are privileged structures in medicinal chemistry.[2] Its ability to participate in multicomponent reactions can streamline synthetic pathways, leading to more atom-economical and efficient processes.[2] While specific examples of marketed drugs derived directly from ethyl 2-amino-2-cyanoacetate are not as widely documented as for its parent compound, its potential in synthesizing key pharmacophores like 2-amino-3-cyanopyridine derivatives is significant.[2]

The trifunctional nature of ethyl 2-amino-2-cyanoacetate allows for a more convergent synthetic approach compared to using multiple, simpler synthons.

Caption: Comparison of traditional vs. convergent synthetic workflows.

Safety and Handling

As with any chemical reagent, proper handling and storage of ethyl 2-amino-2-cyanoacetate are crucial. It is a combustible substance and should be kept away from open flames and high temperatures.[4] Personal protective equipment, including gloves and goggles, should be worn to avoid skin and eye contact.[4] Work should be conducted in a well-ventilated area to avoid inhalation of vapors or dust.[4] Store in a cool, dry place away from fire and oxidizing agents.[4] In case of contact with skin or respiratory tract, rinse immediately with plenty of water and seek medical attention.[4]

Conclusion

Ethyl 2-amino-2-cyanoacetate stands out as a highly functionalized and versatile building block for organic synthesis. Its unique trifunctional nature provides a rich platform for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles of medicinal importance. While the direct application of this synthon in the synthesis of currently marketed pharmaceuticals is an area that warrants further exploration and documentation, its conceptual advantages in streamlining synthetic pathways through convergent strategies are compelling. For researchers and scientists in drug discovery, a thorough understanding of the synthesis, reactivity, and handling of ethyl 2-amino-2-cyanoacetate is key to unlocking its full potential in the development of novel therapeutic agents.

References

- Fundamental reaction mechanisms involving ethyl 2-amino-2-cyanoacetate. - Benchchem.

- The Strategic Advantage of Ethyl 2-Amino-2-Cyanoacetate in Drug Discovery: A Comparative Guide - Benchchem.

- An In-depth Technical Guide to Ethyl 2-amino-2-cyanoacetate: Structure, Synthesis, and Chemical Profile - Benchchem.

- Ethyl 2-amino-2-cyanoacetate - ChemBK.

Sources

An In-depth Technical Guide to Ethyl 2-amino-2-cyanoacetate: Structure, Nomenclature, and Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-2-cyanoacetate is a compelling organic molecule, serving as a versatile building block in synthetic chemistry. Its distinct trifunctional nature—possessing an amino group, a cyano group, and an ethyl ester moiety attached to a single carbon atom—renders it a highly reactive and valuable precursor for the synthesis of a diverse array of heterocyclic compounds, many of which exhibit significant biological activity.[1] This technical guide provides a comprehensive analysis of the structure, systematic IUPAC nomenclature, and key chemical properties of ethyl 2-amino-2-cyanoacetate. While direct biological activity of this compound is not extensively documented, its critical role as a starting material in the synthesis of pharmacologically relevant molecules is well-established.[1][2] This guide also presents a detailed experimental protocol for its synthesis and explores its chemical reactivity through a generalized reaction workflow.

Chemical Structure and Molecular Formula

Ethyl 2-amino-2-cyanoacetate is a chiral α-amino acid derivative. The central α-carbon is bonded to four different substituents: an amino group (-NH₂), a cyano group (-C≡N), an ethoxycarbonyl group (-COOCH₂CH₃), and a hydrogen atom.[1]

Molecular Formula: C₅H₈N₂O₂[1]

Structure:

Caption: Molecular structure of ethyl 2-amino-2-cyanoacetate.

Key Identifiers:

-

CAS Number: 32683-02-6[1]

-

Molecular Weight: 128.13 g/mol [1]

-

InChI Key: JYGRVMQGWVVHJE-UHFFFAOYSA-N[1]

IUPAC Nomenclature: A Step-by-Step Determination

The systematic naming of organic compounds with multiple functional groups follows a set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). The key principle is to identify the principal functional group, which determines the suffix of the name, while other functional groups are treated as substituents and denoted by prefixes.[3][4]

Identifying Functional Groups and Determining Priority

Ethyl 2-amino-2-cyanoacetate possesses three functional groups:

-

Ester (-COOR)

-

Nitrile (-C≡N)

-

Amine (-NH₂)

According to IUPAC priority rules, the ester group has the highest priority among these three, followed by the nitrile, and then the amine.[5][6][7] Therefore, the molecule will be named as an ester.

Table 1: Functional Group Priorities

| Priority | Functional Group | Suffix (if principal) | Prefix (if substituent) |

| 1 | Ester | -oate | alkoxycarbonyl- |

| 2 | Nitrile | -nitrile | cyano- |

| 3 | Amine | -amine | amino- |

Naming the Parent Chain

The parent chain is determined by the principal functional group. In this case, the ester is derived from acetic acid (a two-carbon carboxylic acid). The carbon of the cyano group is not included in the main chain when the nitrile is a substituent.[8][9] Therefore, the parent acid is a substituted acetic acid.

Naming the Alkyl Group of the Ester

The alkyl group attached to the oxygen of the ester is named first.[10][11][12] In this molecule, it is an ethyl group.

Naming the Acyl Portion

The acyl portion is named based on the parent carboxylic acid, with the "-oic acid" ending replaced by "-oate".[10][11] The parent chain is acetate (derived from acetic acid). The substituents on the α-carbon (the carbon adjacent to the carbonyl group, numbered as position 2) are an amino group and a cyano group.

Assembling the Full IUPAC Name

Following the rules:

-

Start with the alkyl group of the ester: ethyl

-

Identify the substituents on the parent acyl chain and their position. Both the amino and cyano groups are at the 2-position. They are listed alphabetically: 2-amino-2-cyano

-

Name the parent acyl group: acetate

Combining these parts gives the full IUPAC name: ethyl 2-amino-2-cyanoacetate .[1][2][13]

Caption: IUPAC naming workflow for ethyl 2-amino-2-cyanoacetate.

Physicochemical Properties

A summary of the key physicochemical properties of ethyl 2-amino-2-cyanoacetate is presented in Table 2.

Table 2: Physicochemical Properties of Ethyl 2-amino-2-cyanoacetate

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₂O₂ | [1] |

| Molecular Weight | 128.13 g/mol | [1] |

| Appearance | Likely a liquid or low-melting solid | [1] |

| Storage Temperature | Freezer |

Synthesis and Reactivity

Laboratory-Scale Synthesis

A reliable two-step laboratory-scale synthesis of ethyl 2-amino-2-cyanoacetate starts from ethyl cyanoacetate.[14]

Step 1: Nitrosation Ethyl cyanoacetate is treated with sodium nitrite in the presence of acetic acid to form the intermediate, ethyl 2-hydroxyimino-2-cyanoacetate.[14][15]

Step 2: Reduction The intermediate oxime is then reduced to the corresponding primary amine, ethyl 2-amino-2-cyanoacetate, via catalytic hydrogenation.[14]

Caption: Two-step synthesis of ethyl 2-amino-2-cyanoacetate.

Experimental Protocol: Synthesis of Ethyl 2-hydroxyimino-2-cyanoacetate (Step 1) [15]

-

Materials:

-

Ethyl cyanoacetate (11.3 g, 100 mmol)

-

Sodium nitrite (8.3 g, 120 mmol)

-

Distilled water (50 ml)

-

Acetic acid (8.0 ml, ~140 mmol)

-

2N Hydrochloric acid (50 ml)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve sodium nitrite in distilled water.

-

To the stirred solution, add ethyl cyanoacetate.

-

Slowly add acetic acid to the mixture. The ester will dissolve, and yellow crystals of the sodium derivative of the product will begin to precipitate.

-

Allow the reaction to stir overnight.

-

Collect the yellow crystals by filtration.

-

Dissolve the collected crystals in 2N hydrochloric acid.

-

Extract the aqueous solution with diethyl ether (4 x 50 ml).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent by evaporation under reduced pressure to yield a crystalline residue of ethyl 2-hydroxyimino-2-cyanoacetate.

-

Chemical Reactivity

The chemical behavior of ethyl 2-amino-2-cyanoacetate is governed by the interplay of its three functional groups.[16]

-

Amino Group (-NH₂): Acts as a potent nucleophile, readily participating in reactions with electrophiles.[16]

-

Cyano Group (-C≡N): A versatile group that can undergo hydrolysis or reduction.[16]

-

Ester Group (-COOEt): Susceptible to nucleophilic acyl substitution.[16]

A fundamental reaction involves the nucleophilic attack on the ester carbonyl. For example, its reaction with ammonia converts it to 2-amino-2-cyanoacetamide.[16] This transformation is a classic nucleophilic acyl substitution.

Role as a Precursor in Drug Synthesis

Ethyl 2-amino-2-cyanoacetate and its parent compound, ethyl cyanoacetate, are pivotal starting materials in the synthesis of numerous pharmaceuticals. For instance, ethyl cyanoacetate is a key precursor in the synthesis of drugs like the gout medication allopurinol and the antiepileptic ethosuximide.[1][17] The trifunctional nature of ethyl 2-amino-2-cyanoacetate provides a rich platform for constructing complex molecular architectures, particularly nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.[1][14]

Conclusion

Ethyl 2-amino-2-cyanoacetate is a molecule of significant interest to the synthetic and medicinal chemistry communities. Its chemical structure, defined by the molecular formula C₅H₈N₂O₂, provides a rich platform for the construction of complex molecular architectures.[1] A thorough understanding of its IUPAC nomenclature is fundamental for clear scientific communication. While direct evidence of its interaction with specific biological signaling pathways is currently limited, its utility as a precursor for a wide range of pharmacologically active compounds is well-established.[1]

References

-

KPU Pressbooks. (n.d.). 2.4 IUPAC Naming of Organic Compounds with Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 24.1: Naming Amines. Retrieved from [Link]

-

Chemistry Steps. (n.d.). How to Name a Compound with Multiple Functional Groups. Retrieved from [Link]

-

IIT NEET JEE Chemistry. (2025). IUPAC Nomenclature Functional Group Priority Order. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 26.1 Amines – Structure and Naming. Retrieved from [Link]

-

Pearson. (n.d.). Naming Nitriles Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

-

Fiveable. (n.d.). 24.1 Naming Amines - Organic Chemistry Class Notes. Retrieved from [Link]

-

TutorChase. (n.d.). What are the steps to name a compound with multiple functional groups? Retrieved from [Link]

-

Fiveable. (n.d.). Naming Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Naming Esters. Retrieved from [Link]

-

Chemistry Steps. (2023). Naming Nitriles. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 25.5 Esters – Structure, Properties and Naming. Retrieved from [Link]

-

OpenStax. (2023). 24.1 Naming Amines. Retrieved from [Link]

-

Aakash Institute. (n.d.). IUPAC Nomenclature of Carboxylic Acids, Acid Anhydrides, Esters, Acyl Halides, Amides, Cyanides, Aldehydes, Ketones, Alcohols, Amines, and Ethers. Retrieved from [Link]

-

Vedantu. (n.d.). Functional Groups in Organic Chemistry: Types & Examples. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. Retrieved from [Link]

-

eGPAT. (2017). Priority order of functional groups in IUPAC nomenclature. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 18.2: Functional Group Order of Precedence For Organic Nomenclature. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Nomenclature of Esters. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Naming Amines: Systematic and Common Nomenclature. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.1 Naming Carboxylic Acids and Nitriles. Retrieved from [Link]

-

YouTube. (2019). Naming Nitriles in IUPAC Systematic Nomenclature. Retrieved from [Link]

-

YouTube. (2019). Naming Esters IUPAC Systematic Nomenclature. Retrieved from [Link]

-

Chem-Express.cn. (n.d.). CAS 32683-02-6|Ethyl α-amino-α-cyanoacetate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-amino-2-cyanoacetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o -NosylOXY). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

-

ChemBK. (2024). Ethyl 2-amino-2-cyanoacetate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl acetamidocyanoacetate. Retrieved from [Link]

-

E3S Web of Conferences. (n.d.). Study on optimum synthesis of ethyl cyanoacetate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy Ethyl 2-amino-2-cyanoacetate | 32683-02-6 [smolecule.com]

- 3. How to Name a Compound with Multiple Functional Groups - Chemistry Steps [chemistrysteps.com]

- 4. tutorchase.com [tutorchase.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Functional Groups in Organic Chemistry: Types & Examples [vedantu.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Naming Nitriles - Chemistry Steps [chemistrysteps.com]

- 9. 20.1 Naming Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Naming Esters - Chemistry Steps [chemistrysteps.com]

- 11. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Ethyl 2-amino-2-cyanoacetate | C5H8N2O2 | CID 288716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. prepchem.com [prepchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

CAS number for ethyl 2-amino-2-cyanoacetate

An In-depth Technical Guide to Ethyl 2-amino-2-cyanoacetate: A Strategic Synthon for Complex Molecule Synthesis

Abstract

Ethyl 2-amino-2-cyanoacetate (CAS No. 32683-02-6) is a uniquely functionalized organic molecule that serves as a highly valuable building block in synthetic chemistry.[1][2] Its structure, which incorporates an amino group, a cyano group, and an ethyl ester moiety on a single chiral carbon, provides a rich platform for a multitude of chemical transformations.[1][2] This trifunctional nature makes it a strategic precursor for the synthesis of diverse and complex molecular architectures, particularly nitrogen-containing heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry.[1][3] This technical guide provides a comprehensive analysis of the physicochemical properties, core reactivity, and synthetic applications of ethyl 2-amino-2-cyanoacetate. While direct biological activity for this compound is not extensively documented, its critical role as a versatile synthon in the development of pharmacologically relevant molecules is well-established.[1] A detailed experimental protocol for a representative transformation is provided to illustrate its practical utility.

Physicochemical and Structural Properties

Ethyl 2-amino-2-cyanoacetate is a chiral α-amino acid derivative. The convergence of three distinct functional groups at the α-carbon dictates its chemical behavior and synthetic potential.[2]

Key Identifiers and Properties

A summary of the essential physicochemical properties of ethyl 2-amino-2-cyanoacetate is presented below for quick reference.

| Property | Value | Reference |

| IUPAC Name | ethyl 2-amino-2-cyanoacetate | [1][4] |

| CAS Number | 32683-02-6 | [1][5][6] |

| Molecular Formula | C₅H₈N₂O₂ | [1][4] |

| Molecular Weight | 128.13 g/mol | [1][4] |

| InChI Key | JYGRVMQGWVVHJE-UHFFFAOYSA-N | [1][4][5] |

| SMILES | CCOC(=O)C(C#N)N | [1][4] |

| Purity | Typically ≥95% | [6] |

| Storage | Freezer | [5] |

Spectroscopic Data Insights

Specific, experimentally-derived spectroscopic data for ethyl 2-amino-2-cyanoacetate is not widely available in public-domain literature.[1] However, for the purpose of structural elucidation and reaction monitoring, the spectral data of the closely related parent compound, ethyl cyanoacetate (CAS No. 105-56-6), can serve as a valuable reference point. Key expected signals for ethyl 2-amino-2-cyanoacetate would include characteristic peaks for the amino (-NH2), cyano (-C≡N), and ester (-COOCH2CH3) groups in IR spectroscopy, and corresponding proton and carbon signals in NMR spectroscopy.

Core Reactivity and Mechanistic Insights

The synthetic versatility of ethyl 2-amino-2-cyanoacetate stems from the distinct reactivity of its three functional groups, all attached to the central α-carbon.[2] This arrangement allows for a variety of sequential or one-pot reactions, making it a powerful tool for building molecular complexity.

-

Amino Group (-NH₂): Functions as a potent nucleophile. This group readily participates in reactions with a wide range of electrophiles, such as aldehydes, ketones, and acyl chlorides, making it a key site for forming new carbon-nitrogen and nitrogen-heteroatom bonds.[2]

-

Cyano Group (-C≡N): This versatile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or can participate in addition reactions.[2] Its strong electron-withdrawing nature also influences the reactivity of the adjacent α-carbon.

-

Ester Group (-COOEt): Susceptible to nucleophilic acyl substitution. This allows for straightforward conversion to amides, carboxylic acids (via hydrolysis), or other esters (via transesterification), providing a handle for further derivatization.[2]

-

Alpha-Carbon (Cα): As a chiral center, it offers the potential for stereoselective synthesis. Unlike its parent compound ethyl cyanoacetate, the proton on this carbon is significantly less acidic, which alters its role in traditional base-catalyzed condensation reactions.[2]

The interplay between these functional groups determines the molecule's overall reaction profile, enabling its use in complex synthetic strategies.

Caption: Generalized workflow for bioactive heterocycle synthesis.

Experimental Protocol: Synthesis of 2-Amino-2-cyanoacetamide

Materials

-

Ethyl 2-amino-2-cyanoacetate oxalate

-

Methanol (reagent grade)

-

Ammonia gas

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F254)

-

Appropriate TLC mobile phase (e.g., ethyl acetate/hexanes mixture)

Procedure

-

Dissolution and Cooling: Dissolve a known quantity of ethyl 2-amino-2-cyanoacetate oxalate in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0-5 °C using an ice bath.

-

Ammonolysis: Bubble ammonia gas gently through the cooled, stirring solution. The causality here is that ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to initiate the amidation reaction.

-

Reaction Monitoring: Monitor the progress of the reaction periodically using TLC. Spot the reaction mixture against the starting material. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. Completion is typically achieved within 1-2 hours.

-

Concentration: Once the reaction is complete as determined by TLC, stop the flow of ammonia and remove the flask from the ice bath. Concentrate the reaction mixture under reduced pressure using a rotary evaporator at a bath temperature of 40-45 °C. This step removes excess ammonia and methanol.

-

Precipitation: Cool the concentrated residue to 0-5 °C and stir for approximately 1 hour. This temperature reduction decreases the solubility of the product, causing it to precipitate out of the solution.

-

Isolation and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of chilled methanol to remove any remaining soluble impurities.

-

Drying: Dry the purified product under vacuum to a constant weight to yield 2-amino-2-cyanoacetamide.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for ethyl 2-amino-2-cyanoacetate is not universally available, precautions should be based on the reactivity of its functional groups and data for related compounds like ethyl cyanoacetate.

-

Handling: Use in a well-ventilated area or a chemical fume hood. [7][8]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [9]Avoid contact with skin, eyes, and clothing. [7]* Hazards: May cause skin, eye, and respiratory irritation. [9]Compounds containing the cyano group should be handled with caution as they can potentially release hydrogen cyanide under acidic or basic conditions. * Storage: Store in a tightly sealed container in a cool, dry place. [7]For long-term stability, storage in a freezer is recommended. [5]Keep away from incompatible substances such as strong oxidizing agents, acids, and bases. [10]

Conclusion

Ethyl 2-amino-2-cyanoacetate is a molecule of significant strategic importance to synthetic and medicinal chemists. [1]Its molecular structure, defined by the formula C₅H₈N₂O₂, offers a powerful and versatile platform for the efficient construction of complex molecular frameworks. [1]Although direct biological applications are not yet fully explored, its utility as a precursor for a wide range of pharmacologically active compounds is firmly established. [1]This guide has provided a technical overview of its core properties, reactivity, and synthetic applications, offering a framework for its use in research and development. Further investigation into the intrinsic biological activities of this compound and its derivatives could unveil new opportunities in drug discovery.

References

-

Ethyl 2-amino-2-cyanoacetate | C5H8N2O2 | CID 288716. PubChem, NIH. [Link]

-

Synthesis of β-Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY). ResearchGate. [Link]

-

Ethyl cyanoacetate. Wikipedia. [Link]

-

Ethyl 2-amino-2-cyanoacetate. ChemBK. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ethyl 2-amino-2-cyanoacetate | C5H8N2O2 | CID 288716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2-amino-2-cyanoacetate | 32683-02-6 [sigmaaldrich.com]

- 6. ethyl 2-amino-2-cyanoacetate 95% | CAS: 32683-02-6 | AChemBlock [achemblock.com]

- 7. aksci.com [aksci.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Historical Literature on Ethyl 2-Amino-2-Cyanoacetate

This guide provides a comprehensive, technically-grounded exploration of the historical literature surrounding ethyl 2-amino-2-cyanoacetate. Designed for researchers, scientists, and drug development professionals, this document delves into the foundational synthesis, early chemical characterization, and the pivotal reactions that established this compound as a cornerstone of modern heterocyclic chemistry.

Introduction: A Molecule of Unique Potential

Ethyl 2-amino-2-cyanoacetate is a fascinating and highly versatile building block in organic synthesis.[1] Its structure is unique, featuring an amino group, a cyano group, and an ethyl ester all attached to a single alpha-carbon.[1] This trifunctional arrangement provides a rich and varied chemical reactivity, making it an invaluable precursor for a diverse array of heterocyclic compounds, many of which are scaffolds for pharmacologically active molecules.[1][2] This guide traces the historical arc of this compound, from its initial discovery to the elucidation of its fundamental reactivity that chemists still exploit today.

PART 1: Foundational Synthesis and Early Characterization

While a definitive, single "discovery" paper for ethyl 2-amino-2-cyanoacetate is elusive in early literature, its conceptual parents, ethyl cyanoacetate and cyanoacetamide, were well-established reagents by the late 19th and early 20th centuries. The synthesis and reactivity of these precursors set the stage for the eventual utility of their aminated derivative.

The Precursor: Ethyl Cyanoacetate

The chemistry of ethyl cyanoacetate was the bedrock upon which the utility of its derivatives was built. Early methods for its preparation included the Fischer esterification of cyanoacetic acid with ethanol and the Kolbe nitrile synthesis using ethyl chloroacetate and sodium cyanide.[2] Chemists quickly recognized its key feature: an acidic methylene group flanked by two electron-withdrawing groups (nitrile and ester), making it a potent carbon nucleophile for condensation reactions.[2]

The Guareschi-Thorpe Condensation: A Gateway to Pyridines

One of the most significant early reaction classes involving cyanoacetic esters was the Guareschi-Thorpe condensation, first reported by Icilio Guareschi in the 1890s and later investigated by Jocelyn Fred Thorpe.[3][4] This reaction involves the condensation of a cyanoacetic ester with a ketone or another ester in the presence of ammonia.[3][4] This multicomponent reaction provided a straightforward entry into substituted pyridone structures, which are core motifs in numerous bioactive molecules.[5]

The "Type-IV" Guareschi reaction, for instance, involved the condensation of ammonia, a carbonyl compound, and two molecules of a cyanoacetic ester, showcasing the power of these simple building blocks to create complex heterocyclic systems.[3]

PART 2: Core Reactivity and Mechanistic Insights

The introduction of an amino group at the α-position transforms the reactivity profile of the ethyl cyanoacetate scaffold, creating a molecule with dual nucleophilicity.[6] This duality is the source of its synthetic power.

Dual Nucleophilicity: The Key to Versatility

Ethyl 2-amino-2-cyanoacetate possesses two primary nucleophilic centers:

-

The Nitrogen Atom: The amino group acts as a potent nitrogen nucleophile.

-

The α-Carbon: While the electron-donating amino group slightly reduces the acidity of the α-proton compared to ethyl cyanoacetate, it can still be deprotonated to form a nucleophilic carbanion.[6]

This dual nature allows for a wide range of cyclization reactions that are not possible with ethyl cyanoacetate alone.[6] The amino group can initiate a reaction by attacking an electrophile (e.g., a carbonyl group), followed by an intramolecular cyclization involving the cyano or ester group.

Historical Significance in Heterocyclic Synthesis

The unique reactivity of molecules like ethyl 2-amino-2-cyanoacetate and its close relative, cyanoacetamide, made them workhorses in the synthesis of nitrogen-containing heterocycles.[7][8]

-

Pyrimidines: Condensation of ethyl cyanoacetate with amidines or guanidines was an early and effective route to aminopyrimidines.[6]

-

Pyridines: The aforementioned Guareschi-Thorpe reaction is a classic example, using ammonia as the nitrogen source to build the pyridine ring.[3][5]

-

Thiophenes (Gewald Reaction): In 1966, Karl Gewald discovered that methylene-active nitriles (like cyanoacetamide) could react with carbonyl compounds and elemental sulfur to produce 2-aminothiophenes.[9] This multicomponent reaction became a cornerstone for synthesizing this important class of heterocycles.[9]

PART 3: Experimental Protocols from the Historical Perspective

To understand the practical utility of these compounds, it is instructive to examine historical experimental procedures. These protocols, often characterized by their simplicity and reliance on classical techniques, laid the groundwork for modern synthetic methods.

Protocol 1: Synthesis of Cyanoacetamide from Ethyl Cyanoacetate

This procedure, adapted from historical literature, demonstrates the facile aminolysis of the ester group, a key transformation in this chemical space.[10] It serves as a proxy for the types of reactions used to functionalize the cyanoacetate core.

Objective: To prepare cyanoacetamide via the ammonolysis of ethyl cyanoacetate.

Methodology:

-

Pour 400 g (3.5 moles) of ethyl cyanoacetate into 300 cc (4.5 moles) of concentrated aqueous ammonia (sp. gr. 0.90) in a 1-L Erlenmeyer flask.[10]

-

Shake the mixture. It will initially appear cloudy, then warm slightly and become clear within approximately three minutes.[10]

-

Allow the flask to stand in an ice-salt mixture for one hour to facilitate precipitation of the product.[10]

-

Collect the solid product by suction filtration. It is crucial to filter rapidly while the mother liquor is cold due to the amide's solubility.[10]

-

Wash the solid with two 50-cc portions of ice-cold ethyl alcohol.[10]

-

Air-dry the crystalline amide. The typical yield is 205–225 g.[10]

-

Purification (Optional): A snow-white product can be obtained by recrystallizing from hot 95% alcohol.[10] An additional crop of crystals can be obtained by evaporating the original mother liquor under reduced pressure.[10]

Self-Validation: The success of the reaction is validated by the initial warming and clearing of the solution, followed by the precipitation of a crystalline solid upon cooling. The melting point of the purified product (119–120°C) serves as a final confirmation of identity and purity.[10]

Data Summary: Reactant and Product Information

| Compound | Formula | Molar Mass ( g/mol ) | Role | CAS Number |

| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | Starting Material | 105-56-6 |

| Ammonia (aq) | NH₃ | 17.03 | Reagent | 1336-21-6 |

| Cyanoacetamide | C₃H₄N₂O | 84.08 | Product | 107-91-5 |

PART 4: Visualization of Key Chemical Concepts

Diagrams are essential for visualizing the relationships and transformations central to the chemistry of ethyl 2-amino-2-cyanoacetate and its precursors.

Diagram 1: The Synthetic Lineage

This diagram illustrates the synthetic relationship between the parent compound, ethyl cyanoacetate, and its key derivatives, cyanoacetamide and the titular ethyl 2-amino-2-cyanoacetate.

Caption: Logical workflow of the Guareschi-Thorpe pyridine synthesis.

Conclusion: An Enduring Legacy

The historical literature reveals that the importance of ethyl 2-amino-2-cyanoacetate and its parent compounds stems from a powerful combination of factors: the accessibility of starting materials, the straightforward nature of their early condensation reactions, and the immense structural diversity of the resulting heterocyclic products. [5][11]The foundational work of chemists like Guareschi and Thorpe, who first explored the rich reactivity of the cyanoacetate scaffold, paved the way for the development of countless pharmaceuticals, agrochemicals, and materials that are indispensable today. The principles uncovered in this early research continue to inform the logic of modern synthetic and medicinal chemistry.

References

- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon

- A Comparative Guide to the Reactivity of Ethyl 2-Amino-2-Cyanoacetate and Ethyl Cyanoacet

- Icilio Guareschi and his amazing “1897 reaction”. PubMed Central - NIH.

- (PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.

- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon

- Guareschi-Thorpe Condens

- An In-depth Technical Guide to Ethyl 2-amino-2-cyanoacetate: Structure, Synthesis, and Chemical Profile. Benchchem.

- Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals.

- Ethyl cyanoacet

- Cyanoacetamide. Wikipedia.

- Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.

- cyanoacetamide. Organic Syntheses Procedure.

- Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PubMed Central.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 3. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Guareschi-Thorpe Condensation [drugfuture.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. researchgate.net [researchgate.net]

- 9. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of Ethyl 2-amino-2-cyanoacetate: Key Precursors and Methodologies

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Ethyl 2-amino-2-cyanoacetate is a pivotal building block in synthetic chemistry, prized for its trifunctional nature that enables the construction of diverse and complex molecular architectures.[1] Its unique structure, featuring an amino group, a cyano group, and an ethyl ester moiety on a single carbon, makes it a highly reactive and valuable precursor for a wide array of heterocyclic compounds, many of which are pharmacologically significant.[1] This guide provides a comprehensive technical overview of the primary synthetic routes to ethyl 2-amino-2-cyanoacetate, with a detailed focus on the key precursors and the underlying mechanistic principles that govern these transformations. We will explore field-proven methodologies, offering step-by-step protocols and insights into experimental choices to ensure both reproducibility and a deep understanding of the synthetic process.

Introduction: The Strategic Importance of Ethyl 2-amino-2-cyanoacetate

The value of ethyl 2-amino-2-cyanoacetate (C₅H₈N₂O₂) in medicinal chemistry and drug development cannot be overstated.[1] While the compound itself is not typically the active pharmaceutical ingredient (API), it serves as a critical starting material for the synthesis of numerous therapeutic agents.[1][2] The convergence of three distinct functional groups—a nucleophilic amine, an electrophilic nitrile, and a modifiable ester—provides a rich platform for synthetic diversification.[1] This guide will dissect the two predominant synthetic strategies, elucidating the critical role of precursor selection and reaction conditions in achieving high-yield, high-purity ethyl 2-amino-2-cyanoacetate.

Table 1: Physicochemical Properties of Ethyl 2-amino-2-cyanoacetate

| Property | Value |

| IUPAC Name | ethyl 2-amino-2-cyanoacetate |

| CAS Number | 32683-02-6 |

| Molecular Formula | C₅H₈N₂O₂[1][3] |

| Molecular Weight | 128.13 g/mol [1][3] |

| Appearance | Likely a liquid or low-melting solid[1] |

Synthetic Pathway I: The Strecker Synthesis Approach

The Strecker synthesis is a classic and robust method for the preparation of α-aminonitriles, which are direct precursors to α-amino acids.[4][5] In the context of ethyl 2-amino-2-cyanoacetate, this one-pot, three-component reaction offers an efficient route from readily available starting materials.

Key Precursors for the Strecker Synthesis

The success of the Strecker synthesis hinges on three key precursors:

-

An Aldehyde: For the synthesis of ethyl 2-amino-2-cyanoacetate, the required aldehyde is ethyl glyoxylate . It is often available as a 50% solution in a solvent like toluene.[6] The purity of ethyl glyoxylate is critical, as it is prone to polymerization, which can lead to the formation of byproducts.[6]

-

An Ammonia Source: Ammonium chloride is a commonly used, stable, and inexpensive source of ammonia for the in situ formation of the requisite imine intermediate.[6]

-

A Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are the typical reagents for introducing the nitrile functionality.[6][7] Extreme caution must be exercised when handling these highly toxic compounds.[8]

Mechanistic Insights

The Strecker synthesis proceeds through a well-established mechanism that involves the initial formation of an imine, followed by the nucleophilic addition of a cyanide ion.

Diagram 1: Strecker Synthesis Mechanism

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ethyl 2-amino-2-cyanoacetate | C5H8N2O2 | CID 288716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Strecker Synthesis [organic-chemistry.org]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 8. chembk.com [chembk.com]

An In-depth Technical Guide to the Fundamental Reactivity of the Aminocyano Group

Introduction: The Duality of a Versatile Functional Group

In the landscape of synthetic organic chemistry, few functional groups offer the strategic versatility of the aminocyano moiety, particularly when arranged as an α-aminonitrile. This structure, characterized by an amino group and a cyano group attached to the same carbon atom, is far more than a simple precursor to amino acids. It represents a powerful nexus of reactivity, embodying a unique electronic dichotomy that synthetic chemists can exploit to construct complex molecular architectures.[1] For researchers in medicinal chemistry and drug development, understanding the fundamental reactivity of this group is paramount, as it serves as a gateway to a vast array of heterocycles, unnatural amino acids, and other scaffolds of pharmacological interest.[2]

This guide provides an in-depth exploration of the core reactivity principles of the aminocyano group. We will move beyond simple definitions to dissect the electronic properties that govern its behavior, explore its primary modes of reaction, and provide insight into its application as a strategic building block in modern synthesis.

Electronic Structure: The Origin of Dual Reactivity

The reactivity of an α-aminonitrile is fundamentally governed by the opposing electronic influences of its two constituent functional groups.

-

The Amino Group (-NH₂): As a nucleophilic and basic center, the nitrogen atom possesses a lone pair of electrons, making it reactive towards electrophiles and a proton acceptor.[3] This is the classical behavior expected of an amine.

-

The Cyano Group (-C≡N): The nitrile is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the triple bond. This polarizes the C≡N bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.[4]

-

The α-Carbon: The powerful inductive-withdrawing effect of the adjacent nitrile group significantly increases the acidity of the α-proton (the C-H bond). This allows for facile deprotonation by a suitable base, generating a stabilized carbanion. This property is crucial for C-C bond formation.[1][5]

This electronic tug-of-war creates a molecule with multiple reactive sites, enabling it to participate in a wide range of chemical transformations.

Caption: Electronic landscape of the α-aminonitrile functional group.

The Strecker Synthesis: The Premier Route to α-Aminonitriles

The most fundamental and widely utilized method for preparing α-aminonitriles is the Strecker synthesis, first reported by Adolph Strecker in 1850.[6] This powerful multicomponent reaction combines an aldehyde or ketone, an amine (often ammonia), and a cyanide source to form the α-aminonitrile scaffold.[7][8] Its enduring relevance stems from its efficiency and the ready availability of starting materials.

Mechanism of Action

The reaction proceeds in two main stages:

-

Imine/Iminium Ion Formation: The aldehyde or ketone reacts with ammonia (or a primary/secondary amine) to form an imine. In the presence of a mild acid, the imine is protonated to form a more electrophilic iminium ion.[9]

-

Nucleophilic Cyanide Attack: A cyanide anion (from sources like KCN, NaCN, or TMSCN) acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.[8][9] This step forms the crucial new carbon-carbon bond and establishes the α-aminonitrile structure.

Caption: Simplified workflow of the Strecker Synthesis.

Experimental Protocol: Generalized Strecker Synthesis

Causality: This protocol utilizes ammonium chloride as a source of both ammonia and a mild acid to promote imine formation. Sodium cyanide serves as the nucleophilic cyanide source. The reaction is typically run in an aqueous or mixed aqueous/organic solvent system to facilitate the solubility of the salts.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde (1.0 eq) and ammonium chloride (1.2 eq) in a 1:1 mixture of water and methanol. Cool the mixture to 0 °C in an ice bath.

-

Cyanide Addition: In a separate flask, dissolve sodium cyanide (1.1 eq) in a minimal amount of cold water. Caution: Cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood. Add the cyanide solution dropwise to the aldehyde/ammonium chloride mixture over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Once the reaction is complete, extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

-

Purification: The crude product can be purified by column chromatography or recrystallization to yield the pure α-aminonitrile.

The Diverse Modes of Reactivity

Once formed, the α-aminonitrile is a hub of synthetic potential, with each component of the functional group offering a distinct handle for further transformation.

A. The Nucleophilic Amine

The amino group can undergo reactions typical of primary or secondary amines, such as N-alkylation and N-acylation, allowing for the introduction of diverse substituents. This reactivity is fundamental in modifying the final structure for applications in drug discovery, for instance, by attaching pharmacokinetic modifiers.[10][11]

B. The Electrophilic Nitrile

The primary reaction of the nitrile moiety is its hydrolysis to a carboxylic acid. This is the final step in the classical Strecker synthesis of α-amino acids, typically achieved under harsh acidic or basic conditions with heating.[9][12]

Caption: The two-stage hydrolysis of an α-aminonitrile to an α-amino acid.

C. The Acidic α-Carbon and Umpolung Reactivity

Perhaps the most powerful, non-classical reactivity of α-aminonitriles stems from the acidity of the α-proton. Deprotonation with a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) generates a resonance-stabilized α-aminocarbanion.[1] This carbanion is a potent nucleophile, readily participating in alkylation, acylation, and conjugate addition reactions.[5]

Crucially, this carbanion acts as a synthetic equivalent of an acyl anion , a species that is electronically mismatched for direct formation (i.e., it has "reversed polarity" or Umpolung). After the carbanion reacts with an electrophile, the aminonitrile can be hydrolyzed, unmasking a ketone. This strategy provides a robust method for constructing complex ketone-containing molecules.[1]

Advanced Synthetic Applications

The unique reactivity of the aminocyano group makes it a cornerstone for building complex molecular frameworks beyond simple amino acids.

A. Synthesis of N-Heterocycles

The bifunctional nature of α-aminonitriles makes them ideal precursors for a variety of nitrogen-containing heterocycles. For example, they can react with aminothiols like cysteine to form thiazolines, which can be further hydrolyzed to dipeptides.[13] This reactivity is believed to have potential significance in prebiotic chemistry.[13] The intramolecular or intermolecular reaction between the amine and nitrile (or a derivative) can lead to the formation of imidazoles, pyrimidines, and other ring systems prevalent in bioactive molecules.[14]

B. Role in Cycloaddition Reactions

While not a direct participant in its ground state, the aminocyano framework is a precursor to species that undergo powerful cycloaddition reactions. For instance, α-amino acids (derived from aminonitriles) can undergo decarboxylative condensation with aldehydes to generate azomethine ylides. These 1,3-dipoles are highly reactive intermediates that readily engage in [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered nitrogen-containing rings like pyrrolidines.[15][16] This strategy is a highly efficient means of building molecular complexity in a stereocontrolled manner.

Caption: Diverse synthetic pathways originating from the α-aminonitrile intermediate.

Summary Data & Protocols

| Reaction Type | Reagents/Conditions | Product Class | Key Insight |

| Strecker Synthesis | Aldehyde/Ketone, NH₄Cl, NaCN | α-Aminonitrile | Multicomponent reaction establishing the core structure.[7][17] |

| Nitrile Hydrolysis | Strong Acid (e.g., 6M HCl), Heat | α-Amino Acid | Unmasks the carboxylic acid functionality.[9] |

| α-Deprotonation/Alkylation | LDA or other strong base, then R-X | Substituted α-Aminonitrile | Utilizes the acidic α-proton for C-C bond formation.[5] |

| Umpolung Synthesis | 1. LDA, R-X; 2. H₃O⁺, Heat | Ketone | The aminonitrile serves as an acyl anion equivalent.[1] |

| Heterocycle Formation | Bifunctional reagents (e.g., aminothiols) | Thiazolines, Imidazoles, etc. | Intramolecular or intermolecular cyclization.[13][14] |

Conclusion

The aminocyano group, particularly in the context of α-aminonitriles, is a cornerstone of modern organic synthesis. Its reactivity is not defined by a single transformation but by a confluence of possibilities arising from its unique electronic structure. From the foundational Strecker synthesis that provides access to this scaffold, chemists can proceed down numerous pathways: hydrolysis to essential amino acids, nucleophilic manipulation of the α-carbon for complex bond constructions via Umpolung, and cyclization reactions to generate valuable heterocyclic cores. For professionals in drug discovery and development, a deep, mechanistic understanding of this versatile functional group is not just academic—it is a practical tool for innovation and the efficient synthesis of novel molecular entities.

References

- Vertex AI Search. (2021).

- Wikipedia. Strecker amino acid synthesis.

- Master Organic Chemistry. Strecker Synthesis.

- Organic Chemistry Portal. Strecker Synthesis.

- Chemistry Steps. Strecker Amino Acid Synthesis Mechanism & Examples.

- Johannes Gutenberg-Universität Mainz. (2018). Aminonitriles as building blocks in organic chemistry.

- ACS Publications - Organic Letters. Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles.

- NIH. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean.

- MDPI. Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide.

- NIH. Primary Amine Nucleophilic Addition to Nitrilium Closo-Dodecaborate [B12H11NCCH3]−: A Simple and Effective Route to the New BNCT Drug Design.

- Wikipedia. Nucleophilic addition.

- MDPI. (2015). Organocatalytic Synthesis of α-Aminonitriles: A Review.

- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.

- Beilstein Journals. (2023). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds.

- ResearchGate. (2025). Cycloaddition Reactions in Organic Chemistry: Mechanisms and Synthetic Utility.

- ChemTalk. Amino Functional Group.

- ResearchGate.

- MSU Chemistry. Amine Reactivity.

- YouTube. (2025). How Do Amines React With Other Chemicals? - Chemistry For Everyone.

Sources

- 1. Aminonitriles as building blocks in organic chemistry | Organic Chemistry [ak-opatz.chemie.uni-mainz.de]

- 2. Organocatalytic Synthesis of α-Aminonitriles: A Review | MDPI [mdpi.com]

- 3. Amino Functional Group | ChemTalk [chemistrytalk.org]

- 4. Nucleophilic addition - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. chemistnotes.com [chemistnotes.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Amine Reactivity [www2.chemistry.msu.edu]

- 11. youtube.com [youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. BJOC - Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds [beilstein-journals.org]

- 16. researchgate.net [researchgate.net]

- 17. Strecker Synthesis [organic-chemistry.org]

Methodological & Application

use of ethyl 2-amino-2-cyanoacetate in heterocyclic chemistry

An In-Depth Technical Guide to the Application of Ethyl 2-Amino-2-Cyanoacetate in Heterocyclic Chemistry

For researchers, scientists, and professionals in drug development, the efficient construction of novel heterocyclic scaffolds is a cornerstone of innovation. These molecular frameworks form the basis of a vast number of therapeutic agents. Among the pantheon of versatile chemical building blocks, ethyl 2-amino-2-cyanoacetate emerges as a uniquely powerful synthon. Its trifunctional nature, possessing an amino group, a cyano group, and an ethyl ester moiety on a single carbon, provides a rich platform for a multitude of chemical transformations, making it an invaluable tool for generating molecular diversity.[1][2]

This guide provides a comprehensive overview of the strategic application of ethyl 2-amino-2-cyanoacetate in the synthesis of key heterocyclic systems. We will move beyond simple procedural lists to explore the causality behind experimental choices, grounding our discussion in established reaction mechanisms and field-proven protocols.

Core Reactivity and Physicochemical Profile

The unique reactivity of ethyl 2-amino-2-cyanoacetate stems from the interplay of its three distinct functional groups converging at the α-carbon.[3] This arrangement creates a molecule with multiple reactive sites, capable of participating in complex, often one-pot, synthetic sequences.

-

Amino Group (-NH₂): Acts as a potent nucleophile, readily engaging with electrophiles in addition and substitution reactions.

-

Cyano Group (-C≡N): A versatile functionality that can undergo nucleophilic addition, act as an electrophile, or participate in intramolecular cyclizations.

-

Ester Group (-COOEt): Susceptible to nucleophilic acyl substitution, providing a handle for derivatization or ring closure.

This dual nucleophilicity, with both a "soft" carbon center (after deprotonation) and a "hard" nitrogen center, distinguishes it from its simpler analogue, ethyl cyanoacetate, and opens up unique synthetic avenues.[4]

Table 1: Physicochemical Properties of Ethyl 2-Amino-2-Cyanoacetate

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₂O₂ | [2] |

| Molecular Weight | 128.13 g/mol | [2] |

| IUPAC Name | ethyl 2-amino-2-cyanoacetate | [2] |

| CAS Number | 32683-02-6 | [2] |

| Appearance | Likely a liquid or low-melting solid | [2] |

digraph "Reactivity_Map" { graph [fontname="Arial", fontsize=12, label="Figure 1: Reactivity Map of Ethyl 2-Amino-2-Cyanoacetate", labelloc=b, labeljust=c]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];EACA [label="Ethyl 2-Amino-2-Cyanoacetate", fillcolor="#F1F3F4", fontcolor="#202124"];

Amino [label="Amino Group (-NH₂)\nNucleophilic Site", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyano [label="Cyano Group (-C≡N)\nElectrophilic Site / Cyclization Partner", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ester [label="Ester Group (-COOEt)\nAcyl Substitution Site", fillcolor="#FBBC05", fontcolor="#202124"]; AlphaC [label="α-Carbon\nChiral Center", fillcolor="#34A853", fontcolor="#FFFFFF"];

EACA -> Amino [label=" Reacts with\nElectrophiles"]; EACA -> Cyano [label=" Undergoes\nAddition/Cyclization"]; EACA -> Ester [label=" Undergoes\nSubstitution"]; EACA -> AlphaC; }

Caption: Reactivity centers of the ethyl 2-amino-2-cyanoacetate molecule.

Synthesis of Pyridine and Pyridone Derivatives

The 2-amino-3-cyanopyridine scaffold is a key pharmacophore in numerous biologically active compounds.[1] Multicomponent reactions (MCRs) provide an efficient route to these structures. While many protocols cite the use of ethyl cyanoacetate, the strategic inclusion of ethyl 2-amino-2-cyanoacetate can streamline the synthesis of specific amino-substituted pyridines.

Mechanistic Insight: A Modified Hantzsch-Type Synthesis

A plausible pathway involves the condensation of an aldehyde, a β-dicarbonyl compound (or equivalent), and ethyl 2-amino-2-cyanoacetate acting as the nitrogen source and a key fragment of the final ring. The reaction cascade typically involves initial Knoevenagel condensation, followed by Michael addition and subsequent intramolecular cyclization and aromatization.

Caption: Logical workflow for a multicomponent pyridine synthesis.

Protocol: Synthesis of Ethyl 6-Amino-4-aryl-3,5-dicyano-2-pyridone Analogues

This protocol is adapted from established multicomponent procedures for pyridone synthesis.[5] The use of ethyl 2-amino-2-cyanoacetate would theoretically lead to a different substitution pattern, and this protocol serves as a validated starting point for such explorations.

Materials:

-

Aromatic Aldehyde (e.g., Benzaldehyde): 10 mmol

-

Malononitrile: 10 mmol

-

Ethyl 2-amino-2-cyanoacetate: 10 mmol

-

Piperidine (catalyst): 1 mmol

-

Ethanol (solvent): 25 mL

Procedure:

-

To a 100 mL round-bottom flask, add the aromatic aldehyde (10 mmol), malononitrile (10 mmol), and ethyl 2-amino-2-cyanoacetate (10 mmol).

-

Add ethanol (25 mL) to dissolve the reactants, followed by the addition of piperidine (1 mmol) with stirring.

-

Causality: Piperidine acts as a basic catalyst to facilitate both the initial Knoevenagel condensation between the aldehyde and malononitrile and the subsequent Michael addition.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 3:1 mixture of hexane/ethyl acetate).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).

-

Self-Validation: The crystalline nature of the product and a sharp melting point after recrystallization from a suitable solvent (e.g., ethanol or DMF) are initial indicators of purity. Further characterization by ¹H NMR, ¹³C NMR, and MS is required for definitive structural confirmation.

-

Dry the product under vacuum to obtain the final substituted pyridone.

Synthesis of 2-Aminothiophene Derivatives (Gewald Reaction)

The Gewald reaction is a classic and highly efficient multicomponent method for synthesizing polysubstituted 2-aminothiophenes.[6] The standard reactants are a carbonyl compound, an active methylene nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a base.[7][8]

Mechanistic Insight: The Gewald Reaction

The reaction proceeds through three key stages:

-

Knoevenagel Condensation: The carbonyl compound and the active methylene nitrile condense to form an α,β-unsaturated nitrile intermediate.

-

Sulfur Addition: Elemental sulfur adds to the activated methylene group to form a thiolate intermediate.

-

Cyclization & Tautomerization: The thiolate attacks the cyano group intramolecularly, leading to ring closure. A subsequent tautomerization yields the stable 2-aminothiophene aromatic ring.[9]

Caption: Key stages of the Gewald reaction mechanism.

Protocol: One-Pot Synthesis of a 2-Aminothiophene-3-carboxylate

This protocol describes a general and robust procedure for the Gewald reaction.[8]

Materials:

-

Cyclohexanone: 10 mmol

-

Ethyl cyanoacetate: 10 mmol (Note: Ethyl 2-amino-2-cyanoacetate can be explored as a substrate here)

-

Elemental Sulfur: 10 mmol

-

Morpholine or Triethylamine (base): 15 mmol

-

Ethanol or Methanol (solvent): 30 mL

Procedure:

-

In a 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, combine cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in ethanol (30 mL).

-

Warm the mixture gently to about 40-50°C with continuous stirring.

-

Add the base (e.g., morpholine, 15 mmol) dropwise over 15-20 minutes. An exothermic reaction is often observed.

-

Causality: The base is crucial. It catalyzes the initial condensation and facilitates the opening of the S₈ ring and its subsequent addition to the active methylene compound.

-

After the addition is complete, continue stirring the reaction mixture at 50°C for 1-2 hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with cold ethanol to remove any unreacted sulfur and base.

-

Self-Validation: The product should be a crystalline solid. Recrystallize from ethanol or an appropriate solvent to achieve high purity. Confirm the structure via melting point, IR (presence of -NH₂, C=O, and C-S bonds), and NMR spectroscopy.

Synthesis of Pyrimidine and Pyrazole Scaffolds

Ethyl 2-amino-2-cyanoacetate is an excellent precursor for nitrogen-rich heterocycles like pyrimidines and pyrazoles due to its geminal amino-nitrile structure.

A. Pyrimidine Synthesis

Pyrimidine rings can be constructed by condensing a three-carbon unit with a urea, thiourea, or guanidine synthon. Ethyl cyanoacetate is commonly used for this purpose.[10][11] The use of ethyl 2-amino-2-cyanoacetate offers a direct route to densely functionalized diaminopyrimidines.

Protocol: Synthesis of 2,4-Diamino-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

This protocol is based on the established reaction between ethyl cyanoacetate and guanidine.[12]

Materials:

-

Ethyl 2-amino-2-cyanoacetate: 10 mmol

-

Guanidine Hydrochloride: 10 mmol

-

Sodium Ethoxide (21% solution in ethanol or freshly prepared): 20 mmol

-

Anhydrous Ethanol: 40 mL

Procedure:

-

Prepare a solution of sodium ethoxide (20 mmol) in anhydrous ethanol (40 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Causality: A strong base like sodium ethoxide is required to deprotonate the guanidine hydrochloride, freeing the nucleophilic guanidine base to initiate the reaction.

-

Add guanidine hydrochloride (10 mmol) to the sodium ethoxide solution and stir for 15 minutes.

-

Add ethyl 2-amino-2-cyanoacetate (10 mmol) to the mixture.

-

Heat the reaction to reflux for 6-8 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Neutralize the mixture carefully with glacial acetic acid or dilute HCl until the pH is approximately 7. This will cause the product to precipitate.

-

Collect the precipitate by filtration, wash with cold water and then cold ethanol, and dry under vacuum.

-

Self-Validation: Purity can be assessed by melting point and confirmed by spectroscopic analysis (NMR, MS, IR). The IR spectrum should show characteristic peaks for amino and nitrile groups.

B. Pyrazole Synthesis

Pyrazoles are synthesized by the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[13] Ethyl 2-amino-2-cyanoacetate can serve as the 1,3-dicarbonyl equivalent precursor.

Protocol: Synthesis of a 3,5-Diaminopyrazole Derivative

This procedure adapts the general synthesis of pyrazoles from β-keto nitriles.[14]

Materials:

-

Ethyl 2-amino-2-cyanoacetate: 10 mmol

-

Hydrazine Hydrate: 12 mmol

-

Ethanol or Acetic Acid (solvent): 20 mL

-

Piperidine (optional, catalyst): 0.5 mmol

Procedure:

-

Dissolve ethyl 2-amino-2-cyanoacetate (10 mmol) in ethanol (20 mL) in a round-bottom flask.

-

Add hydrazine hydrate (12 mmol) dropwise to the solution. A catalytic amount of piperidine can be added to facilitate the reaction.

-

Causality: The more nucleophilic nitrogen of hydrazine attacks the electrophilic carbon of the cyano group first, initiating the cyclization. The ester group is subsequently displaced.

-

Heat the mixture to reflux for 3-5 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture. The product may precipitate. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

-

Self-Validation: Recrystallize from a suitable solvent. The structure should be confirmed by spectroscopic methods, verifying the formation of the pyrazole ring and the presence of two amino groups.

Conclusion